1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene
Description
Properties
CAS No. |
820961-87-3 |
|---|---|
Molecular Formula |
C14H13ClS |
Molecular Weight |
248.8 g/mol |
IUPAC Name |
1-chloro-4-[(1S)-1-phenylethyl]sulfanylbenzene |
InChI |
InChI=1S/C14H13ClS/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,1H3/t11-/m0/s1 |
InChI Key |
OGXVJNQDFSWBJS-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chlorobenzene with a thiol derivative under specific conditions to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or modify the sulfanyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and chlorinated benzene moieties. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- The target compound’s chiral center may enhance selectivity in biological systems (e.g., enzyme inhibition).
- Fluorinated derivatives () are advantageous in drug design due to fluorine’s metabolic resistance.
Biological Activity
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene, a compound with the CAS number 820961-87-3, features a chlorinated benzene ring and a sulfanyl group attached to a phenylethyl moiety. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H13ClS
- Molecular Weight : 248.8 g/mol
- IUPAC Name : 1-chloro-4-[(1S)-1-phenylethyl]sulfanylbenzene
- InChI Key : OGXVJNQDFSWBJS-NSHDSACASA-N
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common method includes the reaction of 1-chlorobenzene with thiol derivatives under controlled conditions to introduce the sulfanyl group.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis through interaction with specific enzymes .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators. For instance, one study noted that treatment with this compound led to a decrease in cell viability in breast cancer cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The sulfanyl and chlorinated benzene moieties facilitate interactions with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This dual functionality allows the compound to act as both an electrophile and a nucleophile, enabling it to form covalent bonds with nucleophilic sites on biomolecules .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, demonstrating potent antimicrobial activity .
Investigation into Anticancer Properties
In another investigation, researchers explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations resulted in significant cell death and reduced proliferation rates compared to untreated controls. The study concluded that the compound could be developed further as a potential therapeutic agent for breast cancer treatment .
Comparison with Similar Compounds
To better understand its biological activity, it is useful to compare this compound with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Chloro-4-(ethylsulfanyl)benzene | Sulfanyl derivative | Antimicrobial properties |
| 1-Chloro-4-(methoxy)benzene | Ether derivative | Potential anti-inflammatory effects |
| 1-Chloro-4-(amino)benzene | Amino derivative | Anticancer properties |
Q & A
Basic Research Questions
What are the common synthetic routes for 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene, and how is stereoselectivity achieved in its synthesis?
The synthesis typically involves nucleophilic substitution between a thiol-containing precursor (e.g., (1S)-1-phenylethanethiol) and a halogenated aromatic substrate (e.g., 1-chloro-4-iodobenzene). Stereoselectivity at the chiral (1S)-1-phenylethyl group is achieved using enantiopure starting materials or catalytic asymmetric methods. Reaction optimization may include solvents like DMF or THF, bases (e.g., K₂CO₃), and temperatures between 60–100°C .
What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern and stereochemistry of the (1S)-1-phenylethyl group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 278.05 for C₁₄H₁₃ClS).
- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated in structurally similar sulfanylbenzene derivatives .
How can the purity of this compound be assessed, and what chromatographic methods are recommended?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases often combine methanol/water or acetonitrile/buffer systems (e.g., sodium acetate buffer at pH 4.6) . GC-MS is suitable for volatile impurities, while elemental analysis validates stoichiometry.
Advanced Research Questions
What strategies mitigate side reactions during the synthesis of sulfanylbenzene derivatives?
Side reactions (e.g., oxidation of the sulfanyl group or racemization) are minimized by:
- Using inert atmospheres (N₂/Ar) to prevent oxidation.
- Lowering reaction temperatures (<80°C) to preserve stereochemistry.
- Adding radical scavengers (e.g., BHT) in free-radical-prone conditions .
How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculates transition-state energies and charge distribution on the aromatic ring, guiding predictions of regioselectivity. Molecular docking studies may also explore interactions in catalytic systems .
What contradictions exist in reported biological activities of sulfanylbenzene derivatives, and how can they be resolved?
Discrepancies in antimicrobial or anticancer activity across studies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardized protocols (e.g., CLSI guidelines for MIC testing) and structure-activity relationship (SAR) studies using derivatives with modified substituents can clarify bioactivity trends .
How do steric and electronic effects influence the stability of the sulfanyl group in this compound?
Steric hindrance from the (1S)-1-phenylethyl group reduces susceptibility to nucleophilic attack. Electron-withdrawing groups (e.g., Cl on benzene) stabilize the sulfanyl bond via resonance, whereas electron-donating groups increase lability. Stability is quantified via accelerated degradation studies under acidic/alkaline conditions .
What experimental designs optimize catalytic systems for asymmetric synthesis of chiral sulfanylbenzenes?
High-throughput screening (HTS) of chiral ligands (e.g., BINOL derivatives) and metal catalysts (e.g., Pd, Cu) identifies optimal enantioselective conditions. DOE (Design of Experiments) models assess variables like solvent polarity, temperature, and ligand-to-metal ratios .
How can structural modifications enhance the compound’s pharmacokinetic properties for drug development?
- Lipophilicity : Introducing polar groups (e.g., -OH, -COOH) improves solubility.
- Metabolic Stability : Fluorine substitution at specific positions reduces CYP450-mediated oxidation.
- Bioavailability : Prodrug strategies (e.g., esterification of the sulfanyl group) enhance membrane permeability .
What analytical approaches resolve conflicting crystallographic data for sulfanylbenzene derivatives?
Multi-technique validation combines X-ray diffraction, solid-state NMR, and computational modeling (e.g., Hirshfeld surface analysis) to address discrepancies in bond lengths or packing arrangements. Redetermination of crystal structures under controlled conditions (e.g., low temperature) improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
